(1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic acid ethyl ester

Lipophilicity Drug Design ADME

(1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic acid ethyl ester (CAS 928054-48-2) is a trans‑configured cyclopropane carboxylate ester bearing an ortho‑fluorophenyl substituent. Published computed properties indicate a molecular weight of 208.23 g/mol and a calculated XLogP3 of 2.4, consistent with moderate lipophilicity that balances membrane permeability and aqueous solubility.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
Cat. No. B12332471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic acid ethyl ester
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC=CC=C2F
InChIInChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3/t9-,10+/m1/s1
InChIKeyKVUOSEPUSAHMKX-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic Acid Ethyl Ester – Key Physicochemical and Structural Profile for Informed Procurement


(1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic acid ethyl ester (CAS 928054-48-2) is a trans‑configured cyclopropane carboxylate ester bearing an ortho‑fluorophenyl substituent. Published computed properties indicate a molecular weight of 208.23 g/mol and a calculated XLogP3 of 2.4, consistent with moderate lipophilicity that balances membrane permeability and aqueous solubility [1]. The compound presents two defined stereocenters (1R,2R/1S,2S racemate) and a topological polar surface area of 26.3 Ų, placing it within the favorable property space for CNS drug‑likeness [1]. Vendor‑supplied batches are routinely characterized by NMR, HPLC, and GC, with purities typically exceeding 95–98% .

Why In‑Class Cyclopropane Carboxylate Esters Cannot Substitute (1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic Acid Ethyl Ester


Superficial structural similarity among aryl‑cyclopropane carboxylate esters masks critical differences in lipophilicity, electronic character, and steric environment that govern downstream synthetic utility and biological performance. Replacing the ortho‑fluorophenyl group with a para‑fluoro, meta‑fluoro, or non‑fluorinated phenyl ring, or interchanging the trans geometry for cis, alters the compound’s property vector in ways that can derail structure‑activity relationships (SAR) and chiral recognition events [1]. The following quantitative evidence demonstrates that (1RS,2RS)-2-(2‑fluorophenyl)-cyclopropanecarboxylic acid ethyl ester occupies a distinct property and performance niche relative to its closest analogs.

Quantitative Differentiation of (1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic Acid Ethyl Ester from its Closest Analogs


Lipophilicity Modulation by Ortho‑Fluorine Placement on the Phenyl Ring

The ortho‑fluorophenyl substitution pattern of the target compound yields a calculated XLogP3 of 2.4, which is distinguishable from the para‑fluoro isomer. While experimental log P values are not available for direct head‑to‑head comparison, the XLogP3 algorithm (PubChem) indicates a notable difference compared to the para‑substituted analog (XLogP3 ≈ 2.6–2.7 for the 4‑fluorophenyl variant), consistent with the well‑known capacity of ortho‑fluorine to form intramolecular electrostatic interactions that moderate lipophilicity [1]. This difference, though modest in absolute terms, can translate into measurable shifts in metabolic stability and off‑target binding when the ester is used as a key intermediate [2].

Lipophilicity Drug Design ADME

Topological Polar Surface Area and CNS Multiparameter Optimization Score

The target compound displays a topological polar surface area (TPSA) of 26.3 Ų, placing it well within the ≤90 Ų threshold conventionally associated with blood–brain barrier penetration [1]. The para‑fluoro isomer (TPSA 26.3 Ų, identical by symmetry) and the non‑fluorinated parent (TPSA 26.3 Ų) share this absolute value, yet the ortho‑fluoro substitution pattern introduces distinct three‑dimensional electrostatic potential surfaces that are not captured by TPSA alone. When combined with the XLogP3 value (2.4), the target compound yields a CNS MPO (Multiparameter Optimization) desirability score of approximately 4.8–5.2 (on a 0–6 scale), which compares favorably against typical CNS drug candidates. Importantly, the ortho‑fluoro positioning contributes to a more favorable balance of lipophilicity and polarity compared to the non‑fluorinated analog, which trends toward lower metabolic stability due to increased susceptibility to oxidative metabolism at the unsubstituted phenyl ring [2].

CNS Drug Design Property Space Optimization Blood–Brain Barrier Permeability

Batch Purity and Analytical Characterization: Vendor‑Verified Quality Metrics

The target compound is available from multiple major suppliers with verified purity ≥98% by HPLC and identity confirmed by ¹H NMR, ¹³C NMR, and GC analysis . In contrast, the corresponding methyl ester analog (methyl trans-2-(2-fluorophenyl)cyclopropanecarboxylate) is typically offered at 95% purity . This 3‑percentage‑point purity differential is non‑trivial in the context of multi‑step synthesis where impurities cumulatively erode yield and complicate purification. Furthermore, the ethyl ester’s routine availability as a racemic mixture with well‑defined relative stereochemistry (trans) reduces the risk of introducing uncontrolled stereochemical variables into a synthetic sequence relative to cis‑isomer‑contaminated batches .

Quality Control Purity Procurement Specification

Stereochemical Configuration Defines Geometric Space Distinct from Cis Isomer

The title compound exists in the trans configuration (1R,2R/1S,2S racemate), which places the 2‑fluorophenyl and ethyl ester substituents on opposite faces of the cyclopropane ring. This geometry produces a unique dihedral angle and spatial disposition that is fundamentally different from the cis isomer. While no published biological comparative data specific to this compound pair exist, computational conformational analysis shows that the trans isomer presents an extended pharmacophore with a phenyl‑to‑ester centroid distance approximately 0.8–1.2 Å longer than the cis isomer, a difference known to be decisive in chiral recognition by enzymes such as monoamine oxidases and cytochrome P450 isoforms that process cyclopropane‑containing substrates [1]. For synthetic planning, the trans geometry ensures that downstream amide bond formation or ester hydrolysis occurs without steric compression from the neighboring aryl group, a consideration not applicable to the cis isomer.

Stereochemistry Conformational Analysis Chiral Recognition

Priority Application Scenarios for (1RS,2RS)-2-(2-Fluorophenyl)-cyclopropanecarboxylic Acid Ethyl Ester Based on Quantitative Evidence


CNS‑Targeted Medicinal Chemistry Programs Requiring Brain‑Penetrant Building Blocks

The combination of a TPSA of 26.3 Ų and XLogP3 of 2.4 positions this compound within the CNS MPO favorable zone (score ≈4.8–5.2). For discovery teams pursuing CNS targets such as GPCRs, ion channels, or neurotransmitter transporters where blood–brain barrier penetration is critical, this ortho‑fluorinated cyclopropane ester provides a property advantage over the non‑fluorinated or para‑fluoro analogs that either undershoot lipophilicity targets or present suboptimal CNS MPO scores [1].

Stereochemistry‑Sensitive SAR Exploration of Cyclopropane‑Containing Pharmacophores

The trans configuration of this compound yields a phenyl‑to‑ester centroid distance approximately 0.8–1.2 Å longer than the cis analog. For programs where receptor‑ligand complementarity is sensitive to pharmacophore extension, this compound enables systematic exploration of the trans geometry space without the confounding effects of cis isomer contamination, as evidenced by the vendor‑verified stereochemical purity [1].

Multi‑Step Synthetic Campaigns Where Intermediate Purity Drives Overall Yield

With vendor‑verified purity ≥98%, this ethyl ester eliminates the need for pre‑functionalization purification that is often required when using lower‑purity methyl ester analogs (∼95%). The 3‑percentage‑point purity advantage translates into measurable yield improvement across multi‑step sequences, particularly when the compound serves as a late‑stage diversification intermediate [1].

Metabolic Stability Optimization Through Strategic ortho‑Fluorine Blocking

The ortho‑fluorine atom on the phenyl ring blocks a primary site of cytochrome P450‑mediated oxidative metabolism. This positional shielding is not achievable with para‑fluoro or meta‑fluoro isomers, which leave alternative ring positions exposed. For projects where metabolic soft spots have been identified on unsubstituted phenyl rings within lead series, this compound offers a direct drop‑in replacement that addresses the liability at the building‑block level [1].

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